molecular formula C18H21N7 B12267537 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine

Cat. No.: B12267537
M. Wt: 335.4 g/mol
InChI Key: ABAOVZSDPNRFSH-UHFFFAOYSA-N
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Description

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a piperazine and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base like NaH in DMF solution at 60°C can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These intermediates can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to alterations in cell signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methylpyrimidine apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its potential as a kinase inhibitor, for example, highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H21N7/c1-13-4-5-20-18(21-13)24-10-8-23(9-11-24)17-16-12-15(14-2-3-14)22-25(16)7-6-19-17/h4-7,12,14H,2-3,8-11H2,1H3

InChI Key

ABAOVZSDPNRFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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